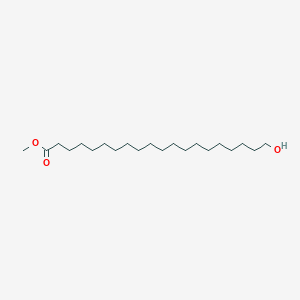

Methyl 20-hydroxyeicosanoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 20-hydroxyicosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h22H,2-20H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCHBWCFXPQLRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 20-Hydroxyeicosanoate for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical synthesis of methyl 20-hydroxyeicosanoate, a crucial long-chain omega-hydroxy fatty acid ester utilized in metabolic research. The document details a feasible synthetic pathway, presents quantitative data in a structured format, and outlines the relevant metabolic context. Experimental protocols and visual diagrams generated using Graphviz are included to facilitate a deeper understanding of the processes involved.

Introduction

Omega-hydroxy fatty acids (ω-HFAs) and their esters are an important class of lipids involved in various physiological and pathological processes. This compound, the methyl ester of 20-hydroxyeicosanoic acid, serves as a valuable tool in metabolic studies to investigate the pathways and enzymes involved in long-chain fatty acid metabolism. Its saturated nature allows for the specific investigation of metabolic routes without the complexities introduced by double bonds present in its unsaturated analogue, 20-hydroxyeicosatetraenoic acid (20-HETE). This guide focuses on a practical and efficient chemical synthesis of this compound, providing researchers with the necessary information to produce this compound for their studies.

Synthetic Pathway

A robust and scalable synthesis of this compound can be achieved through the selective mono-reduction of a symmetrical C20 diester, dimethyl eicosanedioate. This approach offers a straightforward route from a commercially available or readily synthesized starting material.

The overall synthetic workflow can be visualized as follows:

Figure 1: General workflow for the synthesis of this compound.

Step 1: Esterification of Eicosanedioic Acid

The initial step involves the conversion of eicosanedioic acid to its corresponding dimethyl ester, dimethyl eicosanedioate. This is a standard esterification reaction, typically carried out in the presence of an acid catalyst.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend eicosanedioic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield dimethyl eicosanedioate.

Step 2: Selective Mono-reduction of Dimethyl Eicosanedioate

The key step in this synthesis is the selective reduction of one of the two ester groups of dimethyl eicosanedioate to a primary alcohol. This transformation requires a careful choice of reducing agent and precise control of reaction conditions to minimize the formation of the diol byproduct.

Choice of Reducing Agent:

-

Lithium borohydride (B1222165) (LiBH₄): A milder reducing agent than lithium aluminum hydride (LiAlH₄), LiBH₄ is known to reduce esters to alcohols.[1] By using a stoichiometric amount of LiBH₄ at controlled temperatures, selective mono-reduction can be favored.

-

Diisobutylaluminum hydride (DIBAL-H): This is a powerful and sterically hindered reducing agent often used for the partial reduction of esters to aldehydes at low temperatures.[2][3] However, by adjusting the stoichiometry and reaction temperature, it can also be employed for the reduction to the alcohol.

Experimental Protocol (Conceptual, based on selective ester reduction principles):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethyl eicosanedioate in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.

-

Cooling: Cool the solution to a low temperature (e.g., 0 °C to -78 °C, depending on the chosen reducing agent) using an ice-salt or dry ice-acetone bath.

-

Addition of Reducing Agent: Slowly add a solution of the reducing agent (e.g., 1.0 to 1.2 equivalents of LiBH₄ in THF or DIBAL-H in hexanes) to the stirred solution of the diester. The slow addition and low temperature are crucial to control the selectivity.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC to determine the optimal reaction time for maximizing the yield of the mono-alcohol and minimizing the formation of the diol.

-

Quenching: Once the reaction has reached the desired point, carefully quench the excess reducing agent by the slow addition of a suitable quenching agent (e.g., ethyl acetate, followed by water or a saturated aqueous solution of Rochelle's salt for DIBAL-H).

-

Work-up and Purification: Allow the mixture to warm to room temperature. Perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent. The crude product, a mixture of starting material, the desired mono-alcohol, and the diol byproduct, is then purified by column chromatography on silica (B1680970) gel to isolate the pure this compound.

Quantitative Data

The following table summarizes the expected inputs and outputs for the key synthetic steps. Please note that specific yields will depend on the optimization of reaction conditions.

| Reaction Step | Starting Material | Reagents | Product | Expected Yield (%) | Key Parameters |

| Esterification | Eicosanedioic Acid | Methanol, H₂SO₄ (cat.) | Dimethyl Eicosanedioate | >95 | Reflux temperature, reaction time |

| Selective Mono-reduction | Dimethyl Eicosanedioate | LiBH₄ or DIBAL-H | This compound | 50-70 (optimized) | Stoichiometry of reducing agent, low temperature, reaction time |

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~3.67 (s, 3H, -OCH₃), ~3.64 (t, 2H, -CH₂OH), ~2.30 (t, 2H, -CH₂CO₂CH₃), ~1.6 (m, 4H), ~1.25 (br s, 30H) |

| ¹³C NMR (CDCl₃) | δ ~174.4 (C=O), ~63.1 (-CH₂OH), ~51.4 (-OCH₃), and a series of signals in the aliphatic region (~24-34 ppm) |

| Mass Spectrometry (MS) | Expected molecular ion peak corresponding to C₂₁H₄₂O₃ (m/z = 342.56) |

Metabolic Studies Context

While specific metabolic studies on this compound are not extensively reported, the metabolism of its unsaturated analog, 20-HETE, and other long-chain ω-hydroxy fatty acids provides a strong framework for understanding its likely metabolic fate.

Key Metabolic Pathways:

-

Omega-Oxidation: The terminal hydroxyl group of 20-hydroxyeicosanoic acid (formed after ester hydrolysis) can be further oxidized to an aldehyde and then to a dicarboxylic acid, 20-carboxyeicosanoic acid. This oxidation is typically catalyzed by alcohol and aldehyde dehydrogenases.[4]

-

Beta-Oxidation: The resulting dicarboxylic acid can then undergo β-oxidation from the omega-end, leading to chain-shortened dicarboxylic acids that can be further metabolized or excreted.[5]

-

Cytochrome P450 (CYP) Metabolism: While 20-hydroxyeicosanoic acid is a product of CYP-mediated ω-hydroxylation of eicosanoic acid, it can also be a substrate for other CYP enzymes, potentially leading to further hydroxylation at other positions along the fatty acid chain. The primary enzymes involved in the formation of 20-HETE are from the CYP4A and CYP4F families.[6][7]

The following diagram illustrates the principal metabolic pathways for ω-hydroxy fatty acids:

Figure 2: Postulated metabolic fate of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound for use in metabolic research. The proposed synthetic route, centered on the selective mono-reduction of dimethyl eicosanedioate, is a practical approach for obtaining this valuable research compound. The provided experimental outlines and contextual metabolic information are intended to support researchers in the fields of biochemistry, pharmacology, and drug development in their efforts to elucidate the complex roles of long-chain fatty acid metabolism in health and disease. Further optimization of the selective reduction step will be key to maximizing the efficiency of this synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Omega-oxidation of 20-hydroxyeicosatetraenoic acid (20-HETE) in cerebral microvascular smooth muscle and endothelium by alcohol dehydrogenase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation and inhibition of arachidonic acid omega-hydroxylases and 20-HETE formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Nexus of ω-Hydroxy Fatty Acid Methyl Esters: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Hydroxy fatty acids (ω-HFAs) and their corresponding methyl esters (ω-HFAMEs) are a class of endogenous lipids gaining significant traction in biomedical research. Characterized by a hydroxyl group at the terminal (ω) carbon of the fatty acid chain, these molecules are not merely metabolic intermediates but active signaling entities with diverse physiological roles. Their activities span anti-inflammatory, anti-diabetic, and skin barrier-protective functions, with emerging evidence suggesting a role in oncology. This technical guide provides an in-depth exploration of the biological activities of ω-HFAMEs, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways to support further research and drug development endeavors.

Core Biological Activities and Quantitative Data

The biological effects of ω-HFAMEs and their related parent compounds are multifaceted. The following tables summarize key quantitative data from various studies, providing a comparative overview of their potency and efficacy in different biological assays.

Table 1: Anti-inflammatory and Antioxidant Activities

| Compound/Extract | Assay | Target/Marker | Result (IC₅₀/Effect) | Reference(s) |

| n-hexane extract of Salsola villosa (rich in fatty acid methyl esters) | DPPH radical scavenging | Antioxidant activity | IC₅₀: 0.99 ± 0.05 mg/mL | |

| n-hexane extract of Salsola villosa | COX-2 Inhibition | Cyclooxygenase-2 | IC₅₀: 4.6 ± 0.13 µg/mL | |

| n-hexane extract of Salsola imbricata | COX-1 Inhibition | Cyclooxygenase-1 | IC₅₀: 10.2 ± 0.52 µg/mL | |

| 13-Linoleic acid ester of hydroxy linoleic acid (13-LAHLA) | LPS-stimulated cytokine secretion | IL-6, IL-1β mRNA | Significant suppression at 10 µM |

Table 2: Anti-diabetic and Metabolic Activities

| Compound | Cell Line/Model | Assay | Key Finding | Reference(s) |

| Oleic acid | 3T3-L1-GLUT4myc adipocytes | Insulin-stimulated glucose uptake | Significantly increased glucose uptake at 1 µM with 0.1 nM insulin (B600854) | [1] |

| Metformin (as a reference) | Type 2 Diabetic Rats | Serum fatty acid composition | 100 or 150 mg/kg/d increased arachidonic acid and PUFA levels | [2] |

| ω-3 Fatty Acids | Type 2 Diabetes Mellitus Patients (Meta-analysis) | Inflammatory and oxidative stress markers | Significant decrease in TNF-α and increase in Total Antioxidant Capacity (TAC) | [3] |

Table 3: Anti-cancer Activities

| Compound | Cell Line | Assay | Result (IC₅₀) | Reference(s) |

| 7-Hydroxystearic acid (7-HSA) | HT29 (Colon) | Growth inhibition | 14.7 µM | [4] |

| 7-Hydroxystearic acid (7-HSA) | HeLa (Cervical) | Growth inhibition | 26.6 µM | [4] |

| 7-Hydroxystearic acid (7-HSA) | MCF7 (Breast) | Growth inhibition | 21.4 µM | [4] |

| 5-Hydroxystearic acid (5-HSA) | CaCo-2 (Colon) | Growth inhibition | 25.1 µM | [4] |

| 5-Hydroxystearic acid (5-HSA) | HeLa (Cervical) | Growth inhibition | 22.1 µM | [4] |

| 16-methylheptadecanoic acid methyl ester | KB (Oral) | MTT assay | 18.75 ± 0.12 µg/mL | |

| 16-methylheptadecanoic acid methyl ester | A431 (Skin) | MTT assay | 37.5 ± 0.42 µg/mL | |

| Methanol extract of Calystegia silvatica stems | HeLa (Cervical) | Antitumor activity | 114 ± 5 μg/mL | [5] |

| Methanol extract of Calystegia silvatica stems | PC3 (Prostate) | Antitumor activity | 137 ± 18 μg/mL | [5] |

| Methanol extract of Calystegia silvatica stems | MCF7 (Breast) | Antitumor activity | 172 ± 15 μg/mL | [5] |

Signaling Pathways

ω-Hydroxy fatty acids and their derivatives exert their biological effects by modulating key signaling pathways. The primary receptors implicated are the G-protein coupled receptors GPR120 and GPR40, as well as the nuclear receptor PPARα.

GPR120 Signaling Pathway

Activation of GPR120 by ω-fatty acids initiates a cascade of anti-inflammatory and insulin-sensitizing signals.

Caption: GPR120 signaling cascade initiated by ω-HFAMEs.

GPR40 Signaling Pathway

GPR40 activation is particularly important in pancreatic β-cells, where it enhances glucose-stimulated insulin secretion.

Caption: GPR40-mediated enhancement of insulin secretion.

PPARα Signaling Pathway

PPARα is a nuclear receptor that, upon activation by fatty acid ligands, regulates the expression of genes involved in lipid metabolism and inflammation.

Caption: PPARα-mediated transcriptional regulation.

Experimental Workflows and Protocols

This section provides detailed methodologies for key experiments cited in the study of ω-HFAMEs, along with visual representations of the workflows.

Experimental Workflow: In Vitro Anti-inflammatory Assay

The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of a test compound using a cell-based assay.

Caption: Workflow for assessing anti-inflammatory activity.

Protocol: LPS-Induced Cytokine Production in Macrophages

This protocol details the steps for an in vitro assay to measure the anti-inflammatory effects of ω-HFAMEs.

-

Cell Culture and Seeding:

-

Culture human THP-1 monocytes or mouse RAW 264.7 macrophages in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[6]

-

For THP-1 cells, induce differentiation into macrophages by treating with 20 µM phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24 hours.[7]

-

Seed the differentiated macrophages into 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.[7]

-

-

Treatment:

-

Prepare stock solutions of ω-HFAMEs in a suitable solvent (e.g., DMSO) and dilute to final concentrations in culture medium.

-

Remove the culture medium from the cells and replace it with medium containing various concentrations of the ω-HFAME or vehicle control.

-

Pre-incubate the cells for 1-2 hours.

-

Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[7]

-

-

Incubation and Sample Collection:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.[7]

-

After incubation, centrifuge the plates and carefully collect the supernatant for cytokine analysis.

-

Wash the cells with PBS and lyse them for subsequent RNA extraction and gene expression analysis.

-

-

Analysis:

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[7]

-

Extract total RNA from the cell lysates and perform quantitative real-time PCR (qPCR) to analyze the expression of inflammatory genes.

-

Experimental Workflow: Adipocyte Glucose Uptake Assay

This workflow outlines the key steps to evaluate the effect of ω-HFAMEs on glucose uptake in adipocytes.

References

- 1. Oleic acid stimulates glucose uptake into adipocytes by enhancing insulin receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemical Analysis and Profiling of Antitumor Compounds of Leaves and Stems of Calystegia silvatica (Kit.) Griseb - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 7. spandidos-publications.com [spandidos-publications.com]

Natural Sources of Methyl 20-hydroxyeicosanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 20-hydroxyeicosanoate is the methyl ester of 20-hydroxyeicosanoic acid, a long-chain ω-hydroxy fatty acid. In nature, this compound is primarily found as a monomeric constituent of the biopolymer suberin. Suberin is a complex polyester (B1180765) found in the cell walls of various plant tissues, where it forms a protective barrier against environmental stresses. This technical guide provides an in-depth overview of the natural sources of this compound, including quantitative data, detailed experimental protocols for its analysis, and relevant biological pathways.

Natural Occurrence and Quantitative Data

This compound, or its parent compound 20-hydroxyeicosanoic acid, has been identified as a component of suberin in several plant species. The concentration of this specific compound can vary depending on the plant species, tissue type, and environmental conditions. The following table summarizes the available quantitative data for the natural sources discussed in this guide.

| Plant Species | Tissue | Total Suberin Content (% of Extractive-Free Tissue) | ω-Hydroxyacid Content (% of Total Suberin Monomers) | 20-Hydroxyeicosanoic Acid Content |

| Plathymenia reticulata | Cork | 24.7% | 40.7% (Saturated ω-hydroxyacids) | Present, specific quantity not determined |

| Arabidopsis thaliana | Roots, Seed Coat | Not specified | Present | Present, specific quantity not determined |

| Pinus radiata | Bark | Not specified | Present | Present, specific quantity not determined |

Experimental Protocols

The analysis of this compound from natural sources typically involves the depolymerization of suberin to release its monomeric components, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction and Depolymerization of Suberin

This protocol describes the general procedure for the isolation and transesterification of suberin from plant tissue to yield its constituent methyl ester monomers.

1. Sample Preparation:

- Harvest the desired plant tissue (e.g., cork, roots, bark).

- Thoroughly wash the tissue with deionized water to remove any surface contaminants.

- Dry the tissue in an oven at 60°C to a constant weight.

- Grind the dried tissue to a fine powder using a mill.

2. Extractive Removal (Delipidation):

- Perform sequential Soxhlet extraction of the powdered tissue with dichloromethane (B109758), followed by methanol (B129727) (8 hours each) to remove soluble lipids and other extractives.

- Dry the resulting extractive-free tissue in a vacuum oven.

3. Suberin Depolymerization (Transesterification):

- To the extractive-free tissue, add a solution of 1% (w/v) sodium methoxide (B1231860) in methanol.

- Reflux the mixture at 60°C for 2 hours. This process cleaves the ester bonds within the suberin polymer, releasing the fatty acid methyl esters.

- After cooling, neutralize the reaction mixture with 2M sulfuric acid.

- Add water and extract the methyl esters with dichloromethane or n-hexane.

- Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

- Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

Protocol 2: Derivatization and GC-MS Analysis

The hydroxyl group of this compound needs to be derivatized prior to GC-MS analysis to improve its volatility and chromatographic behavior.

1. Silylation:

- Dissolve the dried extract from Protocol 1 in pyridine.

- Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

- Heat the mixture at 70°C for 30 minutes to convert the hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Gas Chromatograph:

- Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

- Injector Temperature: 280°C.

- Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 300°C at a rate of 5°C/min, and hold for 15 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometer:

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Mass Range: m/z 50-650.

- Identification: Compare the mass spectrum and retention time of the derivatized analyte to an authentic standard of silylated this compound.

Signaling Pathways and Biosynthesis

While specific signaling pathways directly involving this compound have not been elucidated, it is a product of the well-characterized very-long-chain fatty acid (VLCFA) biosynthesis and modification pathway in plants.

Biosynthesis of 20-Hydroxyeicosanoic Acid

The biosynthesis of 20-hydroxyeicosanoic acid, the precursor to this compound, is an integral part of suberin monomer production. This process primarily occurs in the endoplasmic reticulum and involves the following key steps:

-

De novo fatty acid synthesis in the plastid produces saturated fatty acids up to 16 or 18 carbons in length.

-

Fatty acid elongation complexes in the endoplasmic reticulum extend these fatty acids to produce very-long-chain fatty acids (VLCFAs), including eicosanoic acid (C20).

-

ω-Hydroxylation of the terminal carbon of the VLCFA is catalyzed by cytochrome P450 enzymes of the CYP86 family, leading to the formation of ω-hydroxyacids, such as 20-hydroxyeicosanoic acid.

-

These ω-hydroxyacids are then incorporated into the growing suberin polymer.

The following diagram illustrates the general workflow for the analysis of suberin monomers, including this compound.

The Enigmatic Role of 20-Hydroxyeicosanoic Acid and its Methyl Ester in Plant Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs) and their derivatives are fundamental components of various essential lipid structures in plants, including the protective barriers of cutin and suberin. Among these, 20-carbon ω-hydroxy fatty acids, such as 20-hydroxyeicosanoic acid, represent a class of molecules whose specific roles in plant lipid metabolism are beginning to be understood. This technical guide synthesizes the current knowledge on the biosynthesis, potential functions, and analytical methodologies related to 20-hydroxyeicosanoic acid and its methyl ester, methyl 20-hydroxyeicosanoate. While the biological relevance of the methyl ester form in planta remains to be elucidated, its analysis is a cornerstone of current detection methods. This document provides a comprehensive overview for researchers investigating novel aspects of plant lipid biochemistry and its potential applications.

Introduction to Very-Long-Chain Fatty Acids in Plants

Plants synthesize a vast array of fatty acids that serve as building blocks for various lipids, each with specialized functions. Fatty acids with chain lengths of 20 carbons or more are classified as very-long-chain fatty acids (VLCFAs).[1] These molecules are integral to several critical physiological and structural roles within the plant.[1] VLCFAs are key constituents of membrane lipids, such as phospholipids (B1166683) and sphingolipids, where they contribute to membrane homeostasis and intercellular communication.[1] Furthermore, they are precursors for the biosynthesis of cuticular waxes and the biopolyester suberin, which form protective barriers against environmental stresses.[1]

The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through the sequential addition of two-carbon units to a C16 or C18 acyl-CoA primer. This process involves a multi-enzyme complex known as the fatty acid elongase (FAE). Subsequent modifications, such as ω-hydroxylation, are crucial for the incorporation of these fatty acids into complex polymers like suberin.

Biosynthesis of ω-Hydroxy Very-Long-Chain Fatty Acids

The formation of ω-hydroxy fatty acids is a critical step in the biosynthesis of suberin monomers. This reaction is catalyzed by cytochrome P450-dependent monooxygenases.

Key Enzyme Families:

-

CYP86 family: Members of this family, such as CYP86A1 in Arabidopsis thaliana, have been characterized as fatty acid ω-hydroxylases primarily involved in suberin biosynthesis. These enzymes catalyze the hydroxylation of the terminal methyl group of fatty acids.

-

CYP94 family: Enzymes in this family are also known to be involved in fatty acid oxidation, including ω-hydroxylation.

The substrate specificity of these enzymes can vary, with many characterized enzymes showing a preference for C16 and C18 fatty acids. However, the presence of C20 and longer ω-hydroxy fatty acids in suberin from various plant species suggests that plant P450s are also capable of acting on C20 fatty acid substrates. The resulting 20-hydroxyeicosanoic acid can then be further metabolized or incorporated into the suberin polymer.

References

An In-depth Technical Guide to Methyl 20-hydroxyeicosanoate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of Methyl 20-hydroxyeicosanoate. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, outlining experimental protocols, and visualizing relevant pathways and workflows.

Chemical Properties and Identification

This compound is the methyl ester of 20-hydroxyeicosanoic acid, a long-chain omega-hydroxy fatty acid. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C21H42O3 | [1][2][3] |

| Molecular Weight | 342.56 g/mol | [2] |

| CAS Number | 37477-29-5 | [2][3] |

| Physical State | Solid | [2] |

| Purity | >98% | [2] |

| Solubility | Soluble in Chloroform and Ether; Soluble in warmed Ethanol.[3] | |

| Storage | Freezer | [2] |

Structure and Identifiers:

-

Systematic Name: Eicosanoic acid, 20-hydroxy-, methyl ester[2]

-

SMILES: O=C(OC)CCCCCCCCCCCCCCCCCCCO[2]

-

InChI: InChI=1S/C21H42O3/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h22H,2-20H2,1H3[2][3]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively published, the following methodologies are based on established procedures for long-chain fatty acid methyl esters (FAMEs) and hydroxy fatty acids.

Synthesis and Purification

The synthesis of this compound typically proceeds via the esterification of its corresponding carboxylic acid, 20-hydroxyeicosanoic acid.

Objective: To synthesize this compound from 20-hydroxyeicosanoic acid.

Materials:

-

20-hydroxyeicosanoic acid

-

Anhydrous methanol

-

Acid catalyst (e.g., Boron trifluoride-methanol solution, 12-14% w/w)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures)

Procedure:

-

Esterification: Dissolve 1-25 mg of 20-hydroxyeicosanoic acid in a reaction vessel. Add 2 mL of Boron trifluoride-methanol solution. Heat the mixture at 60°C for 10-30 minutes. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the reaction mixture. Shake the vessel vigorously to extract the methyl ester into the hexane layer.

-

Washing: Allow the layers to separate and carefully transfer the upper organic layer to a clean vial. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure to yield crude this compound.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., increasing concentrations of ethyl acetate in hexane) to obtain the pure ester.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To confirm the identity and purity of the synthesized compound.

-

Methodology: The fatty acid methyl ester is volatilized and separated on a GC column. The mass spectrometer then fragments the molecule, providing a characteristic mass spectrum that can be used to confirm the molecular weight and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed structural information.

-

¹H NMR: Will show characteristic peaks for the methyl ester protons, the methylene (B1212753) protons adjacent to the ester and hydroxyl groups, and the long aliphatic chain.

-

¹³C NMR: Will show distinct signals for the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the carbon bearing the hydroxyl group, and the carbons of the long alkyl chain.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, its unesterified form, 20-hydroxyeicosanoic acid, belongs to the class of omega-hydroxy fatty acids. A structurally similar and well-researched compound, 20-hydroxyeicosatetraenoic acid (20-HETE), is known to be a significant signaling molecule, particularly in the vasculature. 20-HETE has been shown to be a pro-inflammatory mediator that can activate the NF-κB and MAPK/ERK signaling pathways in endothelial cells.[1][2] It is plausible that 20-hydroxyeicosanoic acid could exert biological effects through similar pathways.

Based on the known signaling of 20-HETE, a hypothetical signaling pathway for 20-hydroxyeicosanoic acid is presented below.

Caption: Hypothetical signaling pathway for 20-hydroxyeicosanoic acid.

Experimental Workflow: Synthesis to Analysis

The logical flow from starting material to the final characterization of this compound is depicted in the following workflow diagram.

Caption: Workflow for the synthesis and analysis of this compound.

References

- 1. 20-Hydroxyeicosatetraenoic acid stimulates nuclear factor-kappaB activation and the production of inflammatory cytokines in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Methyl 20-hydroxyeicosanoate: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Methyl 20-hydroxyeicosanoate, a long-chain omega-hydroxy fatty acid methyl ester. While a singular, definitive discovery paper for this specific molecule is not prominently available in scientific literature, its existence and isolation are predicated on the extensive research into the composition of plant cutin and suberin, where its parent acid, 20-hydroxyeicosanoic acid, is a known constituent. This document reconstructs a plausible discovery and isolation pathway based on established methodologies for this class of compounds.

Discovery and Natural Occurrence

The discovery of this compound is intrinsically linked to the analysis of plant cuticles. The parent compound, 20-hydroxyeicosanoic acid, has been identified as a monomer component of cutin and suberin, the protective biopolyesters covering the aerial and subterranean parts of plants, respectively. The initial discovery would have involved the chemical breakdown of these polymers and subsequent identification of their constituent monomers. This compound is the methyl ester derivative of this acid, a form commonly prepared for analytical purposes, particularly for gas chromatography.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 37477-29-5 |

| Molecular Formula | C21H42O3 |

| Molecular Weight | 342.56 g/mol |

| Appearance | Solid |

| Purity (typical) | >98% |

Experimental Protocols

The isolation of this compound from a plant source, such as the cuticle of a leaf or fruit, involves a multi-step process. The following protocols are based on established methods for the analysis of plant polyesters.

-

Source Material: Select fresh plant material (e.g., leaves of Arabidopsis thaliana or fruit peels).

-

Delipidation: To remove soluble waxes, the plant material is exhaustively extracted with a series of organic solvents. A typical sequence is chloroform, followed by methanol (B129727). This is often performed in a Soxhlet extractor.

-

Enzymatic Digestion: The delipidated material is then treated with a mixture of cellulase (B1617823) and pectinase (B1165727) to digest the underlying plant cell wall material, leaving the cutin polymer intact.

-

Washing and Drying: The isolated cutin is thoroughly washed with water and then dried.

-

Transesterification: The dried cutin is subjected to transesterification to break the ester bonds of the polymer and release the constituent monomers as their methyl esters. This is commonly achieved by refluxing the cutin in a solution of 1% (v/v) sulfuric acid in methanol or with sodium methoxide (B1231860) in methanol. This step directly yields this compound from the polymer.

-

Liquid-Liquid Extraction: The reaction mixture from the depolymerization step is neutralized, and the fatty acid methyl esters are extracted into an organic solvent such as n-hexane or diethyl ether.

-

Column Chromatography: The crude extract is then purified using silica (B1680970) gel column chromatography. A gradient of solvents, for example, a hexane-ethyl acetate (B1210297) mixture, is used to elute fractions of increasing polarity.

-

Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing the desired omega-hydroxy fatty acid methyl ester.

-

Further Purification: The fractions containing this compound may be pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to achieve high purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The purified product is analyzed by GC-MS to confirm its identity and purity. The mass spectrum will show a characteristic fragmentation pattern, including the molecular ion peak.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure, confirming the presence of the methyl ester, the long hydrocarbon chain, and the terminal hydroxyl group.

Table 2: Representative Quantitative Data from Cutin Analysis (Hypothetical)

| Monomer | Relative Abundance (%) in Cutin |

| 16-hydroxyhexadecanoic acid | 35 |

| 18-hydroxyoctadec-9-enoic acid | 25 |

| 9,10,18-trihydroxyoctadecanoic acid | 15 |

| 20-hydroxyeicosanoic acid | 10 |

| Other fatty acids and derivatives | 15 |

Visualizations

The following diagram illustrates the key steps in the isolation and identification of this compound from a plant source.

While specific signaling pathways for this compound are not well-documented, its unsaturated analogue, 20-hydroxyeicosatetraenoic acid (20-HETE), is a well-studied eicosanoid with significant biological activities. The following diagram depicts a simplified signaling pathway for 20-HETE. It is important to note that this is for a related compound and serves as a potential area of investigation for this compound's biological functions.

Conclusion

The discovery and isolation of this compound are rooted in the chemical analysis of plant biopolymers. The methodologies outlined in this guide provide a robust framework for obtaining and characterizing this compound for further research and development. While its specific biological roles are yet to be fully elucidated, the activities of related long-chain hydroxy fatty acids suggest that it may possess interesting and potentially useful properties, warranting further investigation by the scientific and drug development communities.

An In-depth Technical Guide to Methyl 20-hydroxyeicosanoate (CAS Number: 37477-29-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 20-hydroxyeicosanoate, a methyl ester of 20-hydroxyeicosanoic acid, belongs to the class of ω-hydroxy fatty acids. While specific research on this compound is limited, its structural class is of significant interest in biochemistry and pharmacology. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties. Due to the scarcity of direct research, this document also explores the broader context of ω-hydroxy fatty acid metabolism and the well-documented biological activities and signaling pathways of the structurally related, unsaturated analogue, 20-hydroxyeicosatetraenoic acid (20-HETE), to provide a potential framework for future investigation. Detailed experimental protocols for the synthesis and analysis of related fatty acid methyl esters are also presented to facilitate further research.

Introduction

This compound (CAS: 37477-29-5) is the methyl ester of 20-hydroxyeicosanoic acid, a 20-carbon saturated fatty acid hydroxylated at its terminal (ω) carbon.[1] ω-hydroxy fatty acids are found in both plants and animals and are involved in various biological processes.[2] In plants, they are key monomers of cutin, a major component of the plant cuticle. In animals, they are products of fatty acid ω-oxidation, a metabolic pathway that becomes more significant when the primary pathway of β-oxidation is impaired.[3]

Chemical and Physical Properties

This section summarizes the known chemical and physical properties of this compound and its corresponding carboxylic acid, 20-hydroxyeicosanoic acid.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 37477-29-5 | |

| Molecular Formula | C21H42O3 | [1] |

| Molecular Weight | 342.56 g/mol | [1] |

| Synonyms | This compound | [1] |

| SMILES | O=C(OC)CCCCCCCCCCCCCCCCCCCO | [1] |

| InChI | InChI=1S/C21H42O3/c1-24-21(23)19-17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20-22/h22H,2-20H2,1H3 | [1] |

| Purity | >98% (Commercially available) | |

| Storage | Freezer |

Table 2: Properties of 20-Hydroxyeicosanoic Acid

| Property | Value | Source |

| CAS Number | 62643-46-3 | [4] |

| Molecular Formula | C20H40O3 | [1][4] |

| Molecular Weight | 328.5 g/mol | [1][4] |

| Synonyms | 20-hydroxyarachidic acid, ω-hydroxyarachidic acid | [1][4] |

| IUPAC Name | 20-hydroxyicosanoic acid | [1] |

| Solubility | Soluble in Chloroform | [4] |

| Natural Occurrence | Reported in Arabidopsis thaliana and Pinus radiata | [1] |

Synthesis and Purification

While a specific, detailed synthesis for this compound is not prominently described in the literature, it can be readily prepared from its parent carboxylic acid, 20-hydroxyeicosanoic acid, through standard esterification methods.

General Esterification Protocol

A common method for the synthesis of fatty acid methyl esters (FAMEs) is acid-catalyzed esterification of the corresponding carboxylic acid with methanol (B129727).

Materials:

-

20-hydroxyeicosanoic acid

-

Methanol (anhydrous)

-

Strong acid catalyst (e.g., concentrated sulfuric acid or hydrogen chloride in methanol)

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., hexane (B92381) or diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 20-hydroxyeicosanoic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., 1-2% v/v of concentrated H2SO4).

-

Reflux the mixture for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate.

-

Partition the mixture between water and an organic solvent like hexane.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified using column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexane.

Biological Context and Potential Significance

Direct research on the biological activity of this compound is scarce. However, insights can be drawn from the metabolism of ω-hydroxy fatty acids and the functions of the closely related signaling molecule, 20-HETE.

Metabolism of ω-Hydroxy Fatty Acids

ω-oxidation is a metabolic pathway for fatty acids that occurs in the endoplasmic reticulum of liver and kidney cells.[3] It serves as an alternative to the primary β-oxidation pathway, particularly for medium-chain fatty acids or when β-oxidation is defective.[3]

The initial and rate-limiting step is the hydroxylation of the terminal methyl group of a fatty acid, catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families, to form an ω-hydroxy fatty acid.[2][3] This is then further oxidized to an aldehyde and then to a dicarboxylic acid.[3]

Biological Activity of the Related Compound 20-HETE

20-Hydroxyeicosatetraenoic acid (20-HETE) is a well-studied, unsaturated ω-hydroxy fatty acid derived from arachidonic acid.[5] It is a potent vasoactive eicosanoid with a wide range of effects on the vascular system, including regulation of vascular tone and blood pressure.[5] While this compound is saturated and thus expected to have different biological activities, the signaling pathways of 20-HETE provide a valuable reference for potential areas of investigation.

20-HETE is known to be a potent vasoconstrictor in various vascular beds.[6][7] It exerts its effects through multiple signaling pathways, including the inhibition of calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to membrane depolarization and vasoconstriction.[6]

Experimental Protocols

The following protocols are provided as general guidelines for researchers interested in studying this compound and other long-chain fatty acid methyl esters.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis of FAMEs.

Sample Preparation (Transesterification from a lipid mixture):

-

Lipid extraction from the biological sample is performed using a method like Folch or Bligh-Dyer.

-

The dried lipid extract is transesterified by heating in methanol with an acid catalyst (e.g., 2.5% H2SO4 in methanol at 80°C for 1 hour).

-

After cooling, water and a non-polar solvent (e.g., hexane) are added to extract the FAMEs.

-

The hexane layer containing the FAMEs is collected for GC-MS analysis.[8]

GC-MS Conditions (Example):

-

Gas Chromatograph: Agilent 7890 Series GC or similar.

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) at a rate of 3-5°C/min.

-

Injector: Split/splitless injector at 250°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

Data Analysis: FAMEs are identified by their retention times and comparison of their mass spectra to a reference library (e.g., NIST). Quantification is typically performed using an internal standard (e.g., methyl nonadecanoate).[9]

In Vitro Cell-Based Assays

To investigate the potential biological effects of this compound, researchers can utilize various cell-based assays.

Protocol for Treating Cells with Fatty Acids:

-

Stock Solution Preparation: Due to the poor water solubility of long-chain fatty acids and their esters, a stock solution is typically prepared in an organic solvent like ethanol (B145695) or DMSO.

-

Complexing with Albumin: To enhance bioavailability and reduce cytotoxicity in cell culture, the fatty acid ester is often complexed with bovine serum albumin (BSA). A common method is to slowly add the stock solution to a warm BSA solution with stirring.

-

Cell Treatment: The fatty acid-BSA complex is then added to the cell culture medium at the desired final concentration.

-

Downstream Analysis: After a specific incubation period, cells can be harvested for various analyses, such as lipid profiling, gene expression analysis (RT-qPCR), or protein analysis (Western blotting).

Conclusion and Future Directions

This compound is a structurally simple ω-hydroxy fatty acid methyl ester for which there is currently a lack of specific biological data. This guide has provided the available physicochemical information and has placed the compound within the broader context of fatty acid metabolism. The well-documented signaling pathways of the related unsaturated analogue, 20-HETE, offer potential avenues for future research into the biological roles of saturated ω-hydroxy fatty acids. The provided experimental protocols for synthesis and analysis are intended to equip researchers with the necessary tools to begin to explore the function of this and related molecules. Future studies are warranted to elucidate the specific metabolic fate and potential signaling roles of this compound and its parent acid, 20-hydroxyeicosanoic acid, in various biological systems.

References

- 1. 20-Hydroxyicosanoic acid | C20H40O3 | CID 5282919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Omega hydroxy acid - Wikipedia [en.wikipedia.org]

- 3. Omega oxidation - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system [jstage.jst.go.jp]

- 8. benchchem.com [benchchem.com]

- 9. agilent.com [agilent.com]

A Technical Guide to the Function of Long-Chain Hydroxy Fatty Acids in Cellular Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain hydroxy fatty acids (LC-HFAs) are a diverse class of lipids characterized by a hydrocarbon chain of 13 to 21 carbons with at least one hydroxyl group.[1] Traditionally viewed as metabolic intermediates and structural components of complex lipids like sphingolipids, recent research has unveiled their critical role as signaling molecules.[1][2][3] These molecules can modulate a wide array of physiological processes, including inflammation, metabolic regulation, and cellular differentiation.[4][5][6] This technical guide provides an in-depth exploration of the mechanisms by which LC-HFAs exert their signaling functions, focusing on their receptors, downstream pathways, and the experimental methodologies used to elucidate these functions.

Receptors and Sensors for Long-Chain Hydroxy Fatty Acids

LC-HFAs initiate cellular responses primarily by interacting with specific cell surface and intracellular receptors.

G-Protein Coupled Receptors (GPCRs)

A major mechanism for LC-HFA signaling is through the activation of a subset of G-protein coupled receptors (GPCRs), which are key targets for drug development.[4][7]

-

GPR120 (FFAR4) and GPR40 (FFAR1): These are the most well-characterized receptors for long-chain fatty acids, including their hydroxylated forms.[1][4] GPR120, in particular, is recognized as a receptor for omega-3 fatty acids and their derivatives, mediating potent anti-inflammatory and insulin-sensitizing effects.[8] Microbial-derived LC-HFAs, such as 10-hydroxyoctadec-12Z-enoic acid (10-HOME), have been shown to activate both GPR40 and GPR120.[4] The degree of unsaturation and the number and position of hydroxyl groups on the fatty acid chain are critical determinants of agonist activity at these receptors.[4][9] GPR120 is highly expressed in pro-inflammatory macrophages, adipocytes, and intestinal cells.[5][8]

-

GPR55: While its pharmacology is complex, GPR55 has been identified as a receptor for certain lipid ligands, including lysophosphatidylinositol (LPI), a molecule generated from fatty acid-containing phospholipids.[10][11][12] Some studies have also proposed it as a receptor for certain fatty acid ethanolamides.[13] GPR55 is expressed in various tissues, including adipose tissue and the liver, and its activation has been linked to metabolic regulation and cytoskeletal dynamics.[10][14]

Intracellular Receptors and Other Mechanisms

-

Peroxisome Proliferator-Activated Receptors (PPARs): LC-HFAs can act as ligands for nuclear receptors like PPARs.[15] PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism, adipogenesis, and inflammation.[15][16]

-

Modulation of Membrane Properties: 2-hydroxy fatty acids are integral components of sphingolipids, particularly in the nervous system and skin.[3][17] The 2-hydroxyl group can form additional hydrogen bonds, stabilizing membrane microdomains (lipid rafts).[17] This structural role is critical for the function of membrane-associated signaling proteins and the formation of transport vesicles.[3][17]

Key Signaling Pathways Modulated by LC-HFAs

Upon receptor binding, LC-HFAs trigger distinct downstream signaling cascades that mediate their physiological effects.

GPR120/GPR40 Pro-Metabolic Signaling

Activation of GPR120 and GPR40 by LC-HFAs typically involves coupling to Gαq/11 proteins.[8][18] This initiates a canonical signaling pathway that elevates intracellular calcium and activates protein kinase C (PKC) and the ERK/MAPK cascade.[8] In intestinal L-cells, this pathway stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important incretin (B1656795) hormone for glucose homeostasis.[5]

Caption: GPR120/40 metabolic signaling pathway.

GPR120-Mediated Anti-Inflammatory Signaling

A key function of GPR120 is its potent anti-inflammatory activity, which occurs through a distinct, G-protein-independent pathway. Upon ligand binding, GPR120 interacts with β-arrestin 2. This complex is then internalized and interacts with TAB1, preventing its association with TAK1. This effectively blocks the downstream activation of pro-inflammatory pathways like NF-κB and JNK, which are stimulated by Toll-like receptors (TLRs) and TNF-α.[8] Additionally, GPR120 signaling can suppress neuroinflammation by modulating the NLRP3 inflammasome pathway.[7]

Caption: GPR120 anti-inflammatory signaling.

GPR55 Signaling Pathway

GPR55 activation by ligands like LPI can trigger coupling to multiple G-protein families.[12][14] It is known to couple to Gα12/13, which activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), leading to phosphorylation of myosin light chain and subsequent actin stress fiber formation and cytoskeletal rearrangement.[14] GPR55 can also couple to Gαq to induce intracellular calcium mobilization.[12]

Caption: GPR55-RhoA signaling pathway.

Quantitative Data on LC-HFA Signaling

Quantitative analysis of ligand-receptor interactions is crucial for understanding signaling efficacy and for drug development. The data below, compiled from various studies, highlights the activity of different LC-HFAs and related lipids at their respective receptors.

| Ligand | Receptor | Assay Type | Result (EC₅₀ or Activity) | Reference |

| 8,11-dihydroxyoctadec-9Z-enoic acid | GPR40 / GPR120 | Ca²⁺ Mobilization Assay | Significantly greater Ca²⁺ response than linoleic acid or DHA. | [4][9] |

| 10-hydroxyoctadec-12Z-enoic acid (10-HOME) | GPR40 / GPR120 | Not specified | Activates receptors to facilitate insulin/incretin secretion. | [4] |

| Palmitoylethanolamide (PEA) | GPR55 | GTPγS Binding Assay | EC₅₀ = 4 nM | [13] |

| Oleoylethanolamide (OEA) | GPR55 | GTPγS Binding Assay | EC₅₀ = 440 nM | [13] |

| 2-arachidonoyl-sn-glycero-3-phosphoinositol (LPI) | GPR55 | Multiple Assays | Potent endogenous agonist. | [12] |

| α-Linolenic acid (ALA) | GPR120 | Not specified | Functional agonist. | [5] |

| Docosahexaenoic acid (DHA) | GPR120 | Not specified | Potent agonist mediating anti-inflammatory effects. | [8] |

| AM251 (Cannabinoid Ligand) | GPR55 | G-protein Activation | Elicits significant agonist response. | [12] |

Experimental Protocols for Studying LC-HFA Signaling

A multi-faceted experimental approach is required to fully characterize the role of LC-HFAs in cellular signaling. Below are outlines of key methodologies.

Receptor Activation and Downstream Signaling Assays

These cell-based assays are fundamental for confirming receptor activation and characterizing downstream events.

-

Calcium Mobilization Assay:

-

Principle: Measures the increase in intracellular calcium ([Ca²⁺]i) following the activation of Gαq-coupled receptors like GPR120 and GPR55.

-

Methodology:

-

Culture cells engineered to express the receptor of interest (e.g., HEK293-GPR120).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Establish a baseline fluorescence reading using a plate reader or fluorescence microscope.

-

Add the LC-HFA ligand and record the change in fluorescence intensity over time.

-

The peak fluorescence corresponds to the maximum [Ca²⁺]i release, which can be used to determine agonist potency (EC₅₀).[4][9]

-

-

-

Reporter Gene Assays (e.g., NFAT, NF-κB, CREB Luciferase):

-

Principle: Quantifies the activation of specific transcription factors that are downstream of signaling pathways.[14][19]

-

Methodology:

-

Co-transfect cells with a plasmid expressing the receptor of interest and a reporter plasmid. The reporter contains a promoter with binding sites for a specific transcription factor (e.g., NFAT) upstream of a luciferase gene.

-

Stimulate the cells with the LC-HFA ligand for a defined period.

-

Lyse the cells and add a luciferase substrate (e.g., luciferin).

-

Measure the resulting luminescence with a luminometer. The light output is proportional to the activity of the transcription factor.[19]

-

-

Caption: Workflow for cell-based signaling assays.

Biophysical Methods for Protein-Lipid Interactions

These techniques provide quantitative data on the direct binding between a receptor and its lipid ligand.

-

Surface Plasmon Resonance (SPR):

-

Principle: Measures binding events in real-time without labels by detecting changes in the refractive index at the surface of a sensor chip. It is considered a gold standard for measuring protein-lipid affinity.[20]

-

Methodology:

-

Immobilize one binding partner (e.g., purified receptor reconstituted in nanodiscs) onto the SPR sensor chip.

-

Flow a solution containing the other partner (e.g., LC-HFA in solution or within liposomes) over the chip surface.

-

Binding causes a change in mass on the surface, which alters the refractive index and is detected as a response signal.

-

By measuring the response at different analyte concentrations, kinetic parameters (association/dissociation rates) and binding affinity (Kd) can be determined.[20]

-

-

-

Liposome Sedimentation Assay:

-

Principle: A straightforward method to assess the binding of a protein to lipid vesicles (liposomes).[21][22]

-

Methodology:

-

Prepare liposomes containing a defined lipid composition.

-

Incubate the protein of interest with the liposomes.

-

Centrifuge the mixture at high speed (>20,000 g).[21] The liposomes and any bound protein will form a pellet.

-

Unbound protein remains in the supernatant.

-

Analyze the pellet and supernatant fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the fraction of protein bound to the liposomes.

-

-

Lipidomics and Cellular Analysis

-

Lipidomics Analysis by Mass Spectrometry:

-

Principle: To identify and quantify the full spectrum of lipids, including LC-HFAs and their metabolites (oxylipins), in a biological sample.

-

Methodology:

-

Extract total lipids from cells or tissues using a solvent system (e.g., Folch or Bligh-Dyer method).

-

Separate the lipid species using liquid chromatography (LC) or gas chromatography (GC).[23]

-

Analyze the separated lipids using mass spectrometry (MS) to determine their mass-to-charge ratio.

-

Identify and quantify individual LC-HFAs by comparing their fragmentation patterns and retention times to known standards. This is essential for understanding how cellular stimuli alter the endogenous production of these signaling molecules.[23]

-

-

Conclusion

Long-chain hydroxy fatty acids are no longer considered mere structural lipids but are now recognized as a sophisticated class of signaling molecules. They exert precise control over inflammation, metabolism, and other cellular processes through a network of specific GPCRs and intracellular sensors. The continued application of advanced biochemical and analytical techniques will further unravel the complexity of LC-HFA signaling, paving the way for novel therapeutic strategies targeting metabolic and inflammatory diseases.

References

- 1. Long Chain Fatty Acids as Modulators of Immune Cells Function: Contribution of FFA1 and FFA4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 3. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ectorbio.com [ectorbio.com]

- 5. mdpi.com [mdpi.com]

- 6. 2′-Hydroxy ceramide in membrane homeostasis and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unveiling the biological activities of the microbial long chain hydroxy fatty acids as dual agonists of GPR40 and GPR120 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The l-α-Lysophosphatidylinositol/GPR55 System and Its Potential Role in Human Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The L‐α‐Lysophosphatidylinositol/G Protein–Coupled Receptor 55 System Induces the Development of Nonalcoholic Steatosis and Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, Oleoylethanolamide and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role and Detection Methods of Long-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 16. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Latest developments in experimental and computational approaches to characterize protein–lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. molbiolcell.org [molbiolcell.org]

- 23. Omega-3 Fatty Acid Intake and Oxylipin Production in Response to Short-Term Ambient Air Pollution Exposure in Healthy Adults [mdpi.com]

Preliminary Investigation of Methyl 20-Hydroxyeicosanoate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioactivity of Methyl 20-hydroxyeicosanoate is limited in publicly available scientific literature. This document provides an in-depth guide based on the well-characterized bioactivity of its parent compound, 20-hydroxyeicosatetraenoic acid (20-HETE). This compound, as the methyl ester of 20-HETE, is presumed to serve as a more stable analog or a prodrug that is hydrolyzed to the active form, 20-HETE, in biological systems. The following information, therefore, pertains to the known effects and mechanisms of 20-HETE.

Introduction to 20-Hydroxyeicosatetraenoic Acid (20-HETE)

20-Hydroxyeicosatetraenoic acid (20-HETE) is a biologically active eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families.[1][2] It is a potent regulator of vascular tone and has been implicated in a variety of physiological and pathophysiological processes, including hypertension, inflammation, angiogenesis, and cancer.[1][2][3]

Chemical Information:

| Compound | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 37477-29-5 | C21H42O3 | 342.56 g/mol |

| 20-Hydroxyeicosatetraenoic acid (20-HETE) | 79551-86-3 | C20H32O3 | 320.47 g/mol |

Core Bioactivities of 20-HETE

The biological effects of 20-HETE are diverse and cell-type specific. The primary activities are summarized below.

Vasoactivity

20-HETE is a potent vasoconstrictor in several vascular beds, including the renal and cerebral microcirculation.[4][5][6] This effect is primarily mediated by its action on vascular smooth muscle cells (VSMCs).

-

Mechanism of Vasoconstriction: 20-HETE inhibits the large-conductance calcium-activated potassium (BKCa) channels in VSMCs.[3] This inhibition leads to membrane depolarization, which in turn activates voltage-gated L-type calcium channels, causing an influx of Ca2+ and subsequent smooth muscle contraction.[3]

Endothelial Function

20-HETE has complex effects on the endothelium. It can promote endothelial dysfunction by increasing oxidative stress and reducing the bioavailability of nitric oxide (NO), a key vasodilator.[7] It has also been shown to stimulate the expression of adhesion molecules on endothelial cells, which can promote inflammation.[8]

Inflammation

20-HETE is considered a pro-inflammatory mediator.[8] It can stimulate the production of inflammatory cytokines, such as interleukin-6 (IL-6), and promote the recruitment of inflammatory cells.[3][9] In the context of neurogenic inflammation, 20-HETE has been identified as an endogenous activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory neurons, leading to edema and neutrophil recruitment.[10]

Angiogenesis

The role of 20-HETE in angiogenesis (the formation of new blood vessels) is complex and appears to be context-dependent. Some studies suggest it promotes angiogenesis, which could be relevant in tumor growth, while other evidence points to inhibitory effects.[1][11]

Cancer Biology

Emerging evidence suggests that 20-HETE may play a role in cancer progression. It has been shown to promote the metastatic potential of androgen-insensitive prostate cancer cells.[12][13]

Signaling Pathways

The primary receptor for 20-HETE has been identified as the G-protein coupled receptor 75 (GPR75).[14][15] Activation of GPR75 by 20-HETE initiates several downstream signaling cascades.

GPR75 Signaling in Vascular Smooth Muscle Cells

Caption: GPR75 signaling in vascular smooth muscle.

GPR75 Signaling in Endothelial Cells

Caption: GPR75 signaling in endothelial cells.

Experimental Protocols

The following are generalized protocols for assessing the bioactivity of eicosanoids like 20-HETE. These would be the starting point for investigating this compound.

In Vitro Vasoconstriction Assay

This protocol assesses the direct effect of a compound on the tone of isolated blood vessels.

Workflow:

Caption: Workflow for in vitro vasoconstriction assay.

Detailed Steps:

-

Vessel Isolation: Small resistance arteries (e.g., from rat mesentery or brain) are carefully dissected and cleaned of surrounding tissue in cold physiological salt solution (PSS).

-

Mounting: Artery segments (approx. 2 mm in length) are mounted on two small wires in the chamber of a wire myograph. One wire is attached to a force transducer, and the other to a micrometer for stretching the vessel.

-

Equilibration: The vessel is bathed in PSS, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. The vessel is stretched to its optimal resting tension.

-

Pre-constriction: To study vasodilator effects, a stable submaximal contraction is induced using an agonist like phenylephrine (B352888) or a high potassium solution. For studying vasoconstrictor effects, this step is omitted.

-

Compound Administration: Cumulative concentrations of the test compound (e.g., this compound) are added to the bath.

-

Data Acquisition: Changes in isometric tension are continuously recorded.

-

Analysis: A dose-response curve is constructed to calculate the EC₅₀ (half-maximal effective concentration).

In Vitro Anti-inflammatory Assay (Macrophage Model)

This protocol assesses the effect of a compound on the inflammatory response of macrophages.

Workflow:

Caption: Workflow for in vitro anti-inflammatory assay.

Detailed Steps:

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media until they reach a suitable confluency in multi-well plates.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Cells are incubated for a short period (e.g., 1-2 hours).

-

Inflammatory Challenge: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the wells to induce an inflammatory response.

-

Incubation: The cells are incubated for a period sufficient to allow for the production of inflammatory mediators (e.g., 18-24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Quantification of Inflammatory Markers:

-

Nitric Oxide (NO): Measured indirectly by quantifying nitrite (B80452) in the supernatant using the Griess assay.

-

Cytokines (e.g., TNF-α, IL-6): Measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

-

Analysis: The concentrations of the inflammatory markers are plotted against the concentration of the test compound to determine the IC₅₀ (half-maximal inhibitory concentration).

Quantitative Data Summary (for 20-HETE)

The following table summarizes representative quantitative data for the bioactivity of 20-HETE from various studies. This data provides a benchmark for potential studies on this compound.

| Bioactivity | Assay System | Agonist/Stimulus | Measured Effect | Quantitative Value |

| Vasoconstriction | Isolated rat renal arterioles | - | Myogenic response | Inhibition by 20-HETE synthesis inhibitors |

| Inflammation | Human endothelial cells | - | NF-κB activation | Dose-dependent increase |

| Cancer Cell Migration | PC-3 prostate cancer cells | - | Cell migration | Increased at 0.1 nM 20-HETE[12][13] |

| Receptor Activation | HEK293 cells expressing GPR75 | 20-HETE | IP-1 accumulation | EC₅₀ in the low nanomolar range |

Conclusion and Future Directions

While this compound is commercially available for research, its specific bioactivity remains largely uncharacterized in peer-reviewed literature. The extensive research on its parent compound, 20-HETE, provides a strong rationale for investigating the methyl ester. It is plausible that this compound acts as a more stable precursor to 20-HETE, offering potential advantages in experimental settings.

Future research should focus on directly assessing the bioactivity of this compound using the protocols outlined in this guide. Key research questions include:

-

Is this compound hydrolyzed to 20-HETE in target tissues?

-

Does this compound directly interact with GPR75 or other receptors?

-

What is the pharmacokinetic profile of this compound compared to 20-HETE?

-

Does the esterification of the carboxylic acid group alter the bioactivity profile?

Answering these questions will be crucial for understanding the potential of this compound as a research tool and a potential therapeutic agent.

References

- 1. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of 20-HETE in cardiovascular diseases and its risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 20-hydroxyeicosatetraenoic acid (20-HETE) is a pivotal endogenous ligand for TRPV1-mediated neurogenic inflammation in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome 450 metabolites of arachidonic acid (20-HETE, 11,12-EET and 14,15-EET) promote pheochromocytoma cell growth and tumor associated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GPR75 receptor mediates 20-HETE-signaling and metastatic features of androgen-insensitive prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. GPR75 identified as the first 20-HETE receptor - A chemokine receptor adopted by a new family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Identification of 20-Hydroxyeicosanoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical methodologies for the definitive identification of 20-hydroxyeicosanoic acid methyl ester. It includes detailed experimental protocols, quantitative data summaries, and visual representations of analytical workflows and related biological pathways. While 20-hydroxyeicosanoic acid is the saturated analog of the well-studied 20-hydroxyeicosatetraenoic acid (20-HETE), this document focuses specifically on the identification of its methyl ester derivative.

Analytical Methodologies

The identification of 20-hydroxyeicosanoic acid methyl ester relies on a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for separation and structural confirmation, while Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary data for unambiguous structure elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying fatty acid methyl esters (FAMEs).[1] Due to the presence of a hydroxyl group, derivatization of the 20-hydroxy moiety to a trimethylsilyl (B98337) (TMS) ether is required to increase volatility and thermal stability, ensuring good chromatographic performance.[2]

The electron ionization (EI) mass spectrum of the TMS-derivatized 20-hydroxyeicosanoic acid methyl ester provides a unique fragmentation pattern that serves as a chemical fingerprint for identification.

Table 1: GC-MS Data for 20-Hydroxyeicosanoic Acid Methyl Ester, TMS Ether

| Parameter | Value | Description | Source |

|---|---|---|---|

| Formula | C₂₄H₅₀O₃Si | Molecular formula of the TMS-derivatized compound. | [2] |

| Molecular Weight | 414.74 g/mol | Molecular weight of the TMS-derivatized compound. | [2] |

| Retention Index (RI) | 2680 | Normal alkane RI on a non-polar column with a temperature ramp. | [2] |

| Key Mass Fragments (m/z) | 73, 103, 147, 383 | Characteristic ions observed in the EI-mass spectrum. The ion at m/z 103 is particularly indicative of a terminal TMS-etherified primary alcohol. |[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For 20-hydroxyeicosanoic acid methyl ester, ¹H and ¹³C NMR are used to confirm the presence of key functional groups and the long aliphatic chain.

Table 2: Predicted ¹H-NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~3.67 | Singlet | -COOCH₃ (Methyl ester protons)[3] |

| ~3.64 | Triplet | -CH₂-OH (Methylene protons at C-20) |

| ~2.30 | Triplet | -CH₂-COOCH₃ (Methylene protons at C-2)[3] |

| ~1.63 | Multiplet | -CH₂-CH₂COOCH₃ (Methylene protons at C-3)[3] |

| ~1.57 | Multiplet | -CH₂-CH₂OH (Methylene protons at C-19) |

| ~1.25 | Broad Singlet | -(CH₂)₁₅- (Bulk methylene (B1212753) protons in the chain)[3] |

Table 3: Predicted ¹³C-NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~174.4 | C =O (Ester carbonyl carbon) |

| ~63.1 | C H₂-OH (Hydroxylated carbon at C-20) |

| ~51.4 | -OC H₃ (Ester methyl carbon) |

| ~34.1 | C H₂-COOCH₃ (Carbon at C-2) |

| ~32.8 | C H₂-CH₂OH (Carbon at C-19) |

| ~29.0 - 29.7 | -(C H₂)₁₅- (Bulk methylene carbons) |

| ~25.0 | C H₂-CH₂COOCH₃ (Carbon at C-3) |

Experimental Protocols